molecular formula C22H27NO5S B10888715 Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B10888715
M. Wt: 417.5 g/mol
InChI Key: HDNJKYQSEHLMKP-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science due to their diverse biological activities .

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of various reagents and catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some thiophene derivatives act as microtubule targeting agents, disrupting cell division and exhibiting potent antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27NO5S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H27NO5S/c1-4-28-22(25)19-16-9-7-5-6-8-10-18(16)29-21(19)23-20(24)15-12-11-14(26-2)13-17(15)27-3/h11-13H,4-10H2,1-3H3,(H,23,24)

InChI Key

HDNJKYQSEHLMKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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